(4,5-Dimethyl-imidazol-1-yl)-acetic acid CAS 731016-38-9 properties
(4,5-Dimethyl-imidazol-1-yl)-acetic acid CAS 731016-38-9 properties
An In-Depth Technical Guide to (4,5-Dimethyl-imidazol-1-yl)-acetic acid (CAS 731016-38-9): Properties, Synthesis, and Applications
Abstract
(4,5-Dimethyl-imidazol-1-yl)-acetic acid, registered under CAS number 731016-38-9, is a heterocyclic carboxylic acid derivative. Its structure, featuring a substituted imidazole ring N-functionalized with an acetic acid moiety, positions it as a valuable building block in medicinal chemistry and materials science. While not extensively documented in peer-reviewed literature, its structural similarity to key pharmaceutical intermediates, such as the precursor to Zoledronic acid, suggests significant potential. This guide provides a comprehensive technical overview of its known and predicted properties, proposes a logical and robust synthetic pathway based on established chemical principles, and explores its potential applications for researchers in drug discovery and chemical synthesis. We will delve into its physicochemical characteristics, anticipated spectroscopic profile, a detailed experimental protocol for its preparation and purification, and its likely chemical reactivity.
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine and drugs like cimetidine and losartan. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity to coordinate with metal ions make it a versatile component in drug design. The compound (4,5-Dimethyl-imidazol-1-yl)-acetic acid combines this important heterocycle with a carboxylic acid functional group, providing a convenient handle for further chemical modification, such as amide bond formation or esterification.
The substitution pattern is critical. The methyl groups at the 4 and 5 positions influence the molecule's steric and electronic properties, potentially enhancing its binding affinity or modifying its metabolic stability compared to its unsubstituted counterpart. The acetic acid side chain at the N1 position provides a linker for covalent attachment to other molecules or surfaces. This guide serves as a foundational resource for scientists looking to utilize this compound in their research endeavors.
Physicochemical and Spectroscopic Properties
The fundamental properties of (4,5-Dimethyl-imidazol-1-yl)-acetic acid have been primarily computed and are available through databases like PubChem.[1]
Core Physicochemical Properties
A summary of the key identifiers and computed properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 731016-38-9 | [1] |
| Molecular Formula | C₇H₁₀N₂O₂ | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
| IUPAC Name | 2-(4,5-dimethylimidazol-1-yl)acetic acid | [1] |
| Monoisotopic Mass | 154.074227566 Da | [1] |
| Polar Surface Area | 55.1 Ų | [1] |
| XLogP3 (Computed) | 0.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Molecular Structure
The structure consists of a 4,5-dimethylimidazole ring where the nitrogen at position 1 is substituted with an acetic acid group.
Caption: 2D structure of (4,5-Dimethyl-imidazol-1-yl)-acetic acid.
Anticipated Spectroscopic Profile
While experimental spectra for this specific compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from analogous structures.
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¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show:
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A singlet for the proton at the C2 position of the imidazole ring (δ ≈ 7.5-8.0 ppm).
-
Two distinct singlets for the two methyl groups (C4-CH₃ and C5-CH₃) (δ ≈ 2.0-2.5 ppm).
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A singlet for the methylene protons (-CH₂-) of the acetic acid group (δ ≈ 4.5-5.0 ppm).
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A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O (δ > 10 ppm).
-
-
¹³C NMR (Carbon NMR): The spectrum should display 7 distinct carbon signals:
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A signal for the carbonyl carbon (-COOH) (δ ≈ 170-175 ppm).
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Three signals for the imidazole ring carbons (C2, C4, C5) in the aromatic region (δ ≈ 115-145 ppm).
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A signal for the methylene carbon (-CH₂-) (δ ≈ 45-55 ppm).
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Two signals for the methyl carbons (-CH₃) (δ ≈ 8-15 ppm).
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula with an exact mass of 154.0742 Da for the neutral molecule.[1][2] The [M+H]⁺ ion would be observed at m/z 155.0815. A characteristic fragmentation pattern would be the loss of the carboxylic acid group (45 Da), leading to a fragment ion at m/z 109.0769.
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Infrared (IR) Spectroscopy: Key vibrational bands are expected:
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A very broad O-H stretch from the carboxylic acid dimer (ν ≈ 2500-3300 cm⁻¹).
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A strong C=O stretch from the carbonyl group (ν ≈ 1700-1730 cm⁻¹).
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C=N and C=C stretching vibrations from the imidazole ring (ν ≈ 1500-1650 cm⁻¹).
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C-H stretching from the methyl and methylene groups (ν ≈ 2850-3000 cm⁻¹).
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Synthesis and Purification
A robust synthesis of (4,5-Dimethyl-imidazol-1-yl)-acetic acid can be proposed via a two-step sequence involving the formation of the imidazole core followed by N-alkylation.
Retrosynthetic Analysis
The most logical disconnection is at the N1-CH₂ bond, simplifying the target molecule to the readily available 4,5-dimethylimidazole and a two-carbon electrophile representing the acetic acid moiety. 4,5-dimethylimidazole itself can be synthesized from simple acyclic precursors.
Caption: Retrosynthesis of the target molecule.
Proposed Synthetic Protocol
This protocol is based on established methodologies for imidazole synthesis and N-alkylation.[3][4]
Step 1: Synthesis of 4,5-Dimethylimidazole
This step utilizes a microwave-assisted condensation reaction, which provides a rapid and efficient route to the imidazole core, avoiding the need for harsh reagents or solvents.[4]
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Reagents: 2,3-Butanedione (diacetyl), Urotropine (hexamethylenetetramine), Ammonium acetate, Glacial acetic acid.
-
Rationale: Urotropine serves as a convenient in situ source of both formaldehyde and ammonia. The reaction proceeds in a paste-like medium with acetic acid, where microwave irradiation creates catalytic hot spots, dramatically accelerating the reaction rate.
-
Procedure:
-
In a microwave-safe vessel, combine 2,3-butanedione (1.0 eq), urotropine (0.5 eq), and ammonium acetate (2.0 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL) to form a thick paste.
-
Irradiate the mixture in a laboratory microwave synthesizer at 100-120 °C for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the vessel to cool to room temperature.
-
Add water to the solid residue and adjust the pH to >10 with a concentrated NaOH solution.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,5-dimethylimidazole. The product can be purified further by recrystallization or sublimation if necessary.
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Step 2: N-Alkylation to form (4,5-Dimethyl-imidazol-1-yl)-acetic acid
This step involves the nucleophilic attack of the deprotonated 4,5-dimethylimidazole onto an acetic acid synthon.
-
Reagents: 4,5-Dimethylimidazole, Sodium hydride (NaH) or Potassium carbonate (K₂CO₃), Bromoacetic acid or Sodium chloroacetate, Anhydrous Dimethylformamide (DMF) or Acetonitrile.
-
Rationale: A strong base like NaH is used to completely deprotonate the N-H of the imidazole, forming a highly nucleophilic imidazolide anion. The anion then readily displaces the halide from the haloacetic acid in an Sₙ2 reaction.
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF.
-
Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Slowly add a solution of 4,5-dimethylimidazole (1.0 eq) in anhydrous DMF via a dropping funnel.
-
Allow the mixture to stir at room temperature for 1 hour until hydrogen gas evolution ceases.
-
Cool the mixture back to 0 °C and slowly add a solution of bromoacetic acid (1.05 eq) in anhydrous DMF.
-
Let the reaction warm to room temperature and stir overnight. Monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Acidify the solution to pH 3-4 with 1M HCl. The product may precipitate. If not, proceed to extraction.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization Workflow
The crude product from the synthesis requires purification to meet standards for research applications.
Caption: General workflow for product purification and validation.
Chemical Reactivity and Potential Applications
The bifunctional nature of (4,5-Dimethyl-imidazol-1-yl)-acetic acid makes it a versatile reagent.
Reactivity Profile
-
Carboxylic Acid Group: This is the primary site for derivatization. It can be readily converted to esters, amides (using standard coupling reagents like EDC/HOBt), acid chlorides, or reduced to the corresponding alcohol.
-
Imidazole Ring: The ring is relatively stable to many reaction conditions. The C2-proton can be deprotonated with a very strong base (e.g., n-BuLi) to form an organometallic species, which can then react with electrophiles. This is a key step in the formation of N-heterocyclic carbene (NHC) precursors.[5]
Potential Applications in Drug Discovery and Materials Science
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Pharmaceutical Intermediate: The most evident application is as a building block for synthesizing analogs of known drugs. The parent compound, imidazol-1-yl-acetic acid, is a key intermediate for Zoledronic acid, a bisphosphonate used to treat osteoporosis and hypercalcemia.[6][7] This dimethylated version could be used to synthesize novel bisphosphonates or other drug candidates where the methyl groups could enhance potency or alter pharmacokinetic properties.
-
Ligand for Metal Complexes: The imidazole nitrogen (N3) and the carboxylate group can act as a bidentate ligand to coordinate with various metal ions. Such complexes have applications in catalysis, bioinorganic chemistry, and as imaging agents.
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Precursor to N-Heterocyclic Carbenes (NHCs): NHCs are a class of powerful catalysts used in organic synthesis. (4,5-Dimethyl-imidazol-1-yl)-acetic acid could be a precursor to functionalized imidazolium salts, which are the direct precursors to NHCs. The acetic acid moiety would allow the resulting catalyst to be anchored to a solid support or a larger molecular framework.
Safety and Handling
No specific toxicology data is available for (4,5-Dimethyl-imidazol-1-yl)-acetic acid. Therefore, it should be handled with the standard precautions for new or uncharacterized laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[9] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
(4,5-Dimethyl-imidazol-1-yl)-acetic acid is a promising yet under-explored chemical entity. Its structural features suggest considerable utility as a versatile building block in synthetic and medicinal chemistry. By leveraging established synthetic methodologies, this compound can be prepared and purified efficiently. Its potential as a precursor for novel pharmaceutical agents, specialized ligands, and N-heterocyclic carbenes makes it a target of interest for researchers aiming to develop new molecules with tailored functions. This guide provides the foundational knowledge required to begin exploring the chemistry and applications of this valuable compound.
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PubChem. (4,5-Dimethyl-imidazol-1-YL)-acetic acid. National Center for Biotechnology Information. [Link]
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Reddy, M. P., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4(45). [Link]
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Loba Chemie. (n.d.). SODIUM NITROPRUSSIDE DIHYDRATE AR/ACS Safety Data Sheet. [Link]
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Penta. (2025, January 24). Sodium nitroprusside dihydrate Safety Data Sheet. [Link]
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ChemSrc. (2025, August 31). (4,5-DIMETHYL-IMIDAZOL-1-YL)-ACETIC ACID. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Sodium nitroprusside dihydrate. [Link]
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Cole-Parmer. (2004, March 4). Material Safety Data Sheet - Sodium Nitroprusside Dihydrate. [Link]
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Oskina, I. Y., et al. (2022). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Russian Journal of Organic Chemistry, 57(12), 1969-1976. [Link]
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Bratulescu, G. (2009). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Synthesis, 2009(14), 2319-2320. [Link]
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Reddy, M. P., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 253-261. [Link]
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FooDB. (2010, April 8). Showing Compound 1H-Imidazole-4(5)-acetic acid (FDB012464). [Link]
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PubChemLite. (n.d.). 2-(4,5-dimethyl-1h-imidazol-2-yl)aceticacidhydrochloride (C7H10N2O2). [Link]
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Cheméo. (n.d.). Chemical Properties of Dimethyl 4,5-imidazole-dicarboxylate (CAS 3304-70-9). [Link]
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ResearchGate. (2008, November 5). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]
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Srinivasu, P., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 45. [Link]
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